4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic organic compound belonging to the pyrazoline family. This compound features a unique structure that incorporates both bromophenyl and nitrophenyl groups attached to a pyrazoline ring, making it notable for various chemical applications and reactions.
Properties
IUPAC Name |
4-[5-(4-bromophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c20-14-6-4-12(5-7-14)16-11-17(13-2-1-3-15(10-13)23(27)28)22(21-16)18(24)8-9-19(25)26/h1-7,10,17H,8-9,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPGLTWJADVPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the following steps:
Formation of pyrazoline ring: Condensation of 4-bromoacetophenone with 3-nitrobenzaldehyde in the presence of hydrazine hydrate to form the pyrazoline ring.
Oxidation and addition: The resulting pyrazoline compound is then oxidized using an appropriate oxidizing agent (e.g., manganese dioxide) to form the corresponding pyrazoline-4-one.
Addition of butanoic acid group:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors, maintaining stringent control over reaction conditions such as temperature, pressure, and pH. High-purity reagents and catalysts are used to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions, particularly at the pyrazoline ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro group, potentially converting it to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) or potassium permanganate (KMnO4) under controlled conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation or nitration reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives of pyrazoline.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyrazoline compounds.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of other complex organic molecules.
Serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Biology and Medicine:
Explored for its potential as an anti-inflammatory agent due to its pyrazoline core.
Studied for potential anticancer properties through its ability to inhibit certain enzyme activities.
Industry:
Utilized in the development of novel materials with unique electronic properties.
Acts as a ligand in coordination chemistry.
Mechanism of Action
Mechanism: The exact mechanism depends on its application. As an anti-inflammatory agent, it may inhibit cyclooxygenase (COX) enzymes. Its anticancer properties might involve the inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells.
Molecular Targets and Pathways:
Cyclooxygenase (COX): Inhibits enzyme activity, reducing inflammation.
Topoisomerase: Inhibits the enzyme, leading to DNA damage in cancer cells.
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.
4-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.
4-[3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.
Uniqueness: The presence of a bromophenyl group imparts unique electronic properties compared to its chloro, fluoro, and methyl analogs. These variations can influence its reactivity and biological activity, making 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid particularly interesting for specific applications in medicinal chemistry and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
